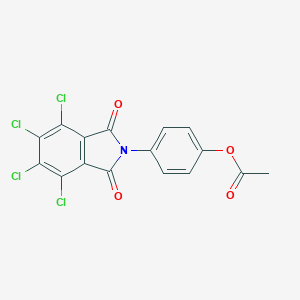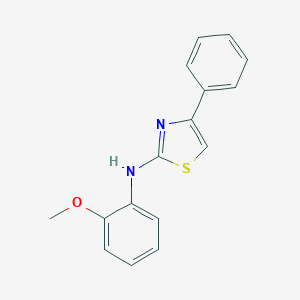![molecular formula C20H15ClN2O2S B377803 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 326915-13-3](/img/structure/B377803.png)
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.9g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Tayade and Waghmare (2016) discusses the isomerization of similar compounds to the chemical , highlighting the potential for diverse chemical reactions and synthesis pathways (Tayade & Waghmare, 2016).
Molecular Structure and Antimicrobial Activity
- Viji et al. (2020) analyzed a molecule structurally similar to the compound , focusing on its quantum chemical properties and antimicrobial activity. This indicates potential applications in studying the biological functions of such compounds (Viji et al., 2020).
Thioglucosides Research
- Duan et al. (2006) isolated compounds from Raphanus sativus L. seeds, structurally related to the chemical , suggesting its relevance in natural product research (Duan et al., 2006).
Reduction with Lithium Aluminum Hydride
- Frolov et al. (2005) explored the reduction of related compounds using lithium aluminum hydride, which could offer insights into the reductive properties of the compound (Frolov et al., 2005).
Chemosensor for Metal Ion Detection
- Khan (2020) synthesized a compound with structural similarities, demonstrating its use as a fluorescent chemosensor for metal ions, indicating potential applications in analytical chemistry (Khan, 2020).
Molecular Structure and Electronic Properties
- Shanmugapriya et al. (2022) investigated similar compounds for their molecular structure and electronic properties, which could be relevant for the study of electronic and photophysical properties of the compound (Shanmugapriya et al., 2022).
Conformational Analysis of Acrylonitrile Derivatives
- Percino et al. (2016) conducted conformational and molecular structures analysis of acrylonitrile derivatives, which could be relevant for understanding the structural dynamics of the compound (Percino et al., 2016).
Corrosion Inhibition in Iron
- Kaya et al. (2016) studied thiazole derivatives for their corrosion inhibition performances on iron, which may suggest similar applications for the compound in materials science (Kaya et al., 2016).
Electro-Optical and Charge-Transport Properties
- Irfan et al. (2015) explored the electro-optical and charge-transport properties of a related compound, indicating possible applications in electronic materials research (Irfan et al., 2015).
Molecular Docking and Quantum Chemical Calculations
- Viji et al. (2020) performed molecular docking and quantum chemical calculations on a similar molecule, suggesting potential applications in pharmacology and drug design (Viji et al., 2020).
Propriétés
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZDSPVCQQFTA-OQLLNIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N-[3-(diethylamino)-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-ylidene]-N-(2,3-dimethylphenyl)amine](/img/structure/B377722.png)
![N'-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide](/img/structure/B377723.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![ethyl 2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B377732.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
![(4S,14R,17S)-6-(5,5-diphenylpent-4-en-2-yl)-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-2-one](/img/structure/B377737.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)

![O-methyl bis[3-(4-bromobenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphinothioate](/img/structure/B377746.png)